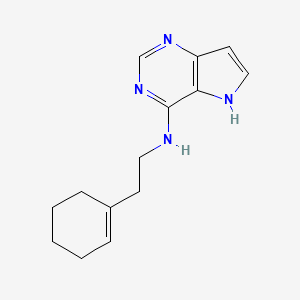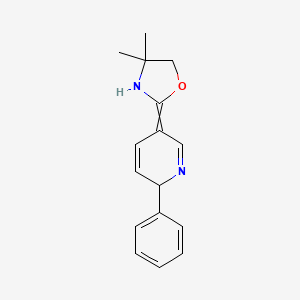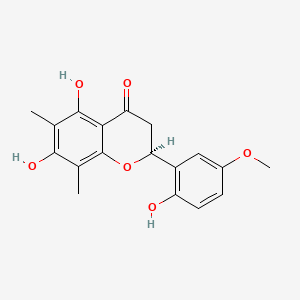![molecular formula C11H22INOS B14407714 1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide CAS No. 85109-34-8](/img/structure/B14407714.png)
1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide is a quaternary ammonium compound with a unique structure that includes an acetylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide typically involves the reaction of 1,3-dimethylpiperidine with 2-bromoethyl acetate, followed by the introduction of an iodide ion. The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution (SN2): The iodide ion can be replaced by other nucleophiles.
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the acetylsulfanyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. Conditions typically involve polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Major products include sulfoxides and sulfones.
Reduction: Products include reduced forms of the acetylsulfanyl group.
Scientific Research Applications
1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide involves its interaction with molecular targets through its quaternary ammonium group. This interaction can disrupt cellular processes, leading to its antimicrobial and antifungal effects. The acetylsulfanyl group may also play a role in its biological activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Acetylsulfanyl)ethyl]-1-methylpiperidin-1-ium iodide
- 1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpyrrolidin-1-ium iodide
- 1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylazetidin-1-ium iodide
Uniqueness
1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide is unique due to its specific structure, which includes both a quaternary ammonium group and an acetylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
85109-34-8 |
|---|---|
Molecular Formula |
C11H22INOS |
Molecular Weight |
343.27 g/mol |
IUPAC Name |
S-[2-(1,3-dimethylpiperidin-1-ium-1-yl)ethyl] ethanethioate;iodide |
InChI |
InChI=1S/C11H22NOS.HI/c1-10-5-4-6-12(3,9-10)7-8-14-11(2)13;/h10H,4-9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
VDINDLCLHBZVQN-UHFFFAOYSA-M |
Canonical SMILES |
CC1CCC[N+](C1)(C)CCSC(=O)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14407633.png)

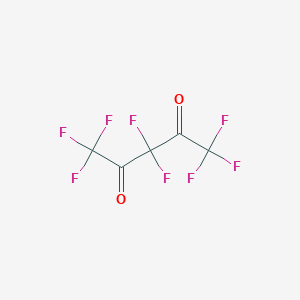
![tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}phenylalanylleucinate](/img/structure/B14407652.png)
![9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14407656.png)
![6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane](/img/structure/B14407664.png)
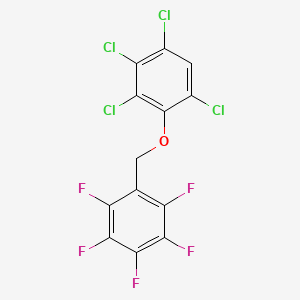
![N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide](/img/structure/B14407678.png)
![2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione](/img/structure/B14407686.png)
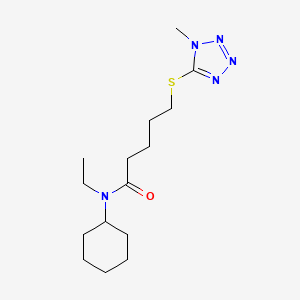
![5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14407703.png)
